Diphenyl benzene-1,2-disulfonate
Description
Diphenyl benzene-1,2-disulfonate (C₁₈H₁₄O₆S₂) is an organic compound featuring a central benzene ring with two sulfonate ester groups at the 1,2-positions, each bonded to a phenyl group. Synthesis typically involves esterification of benzene-1,2-disulfonyl chloride with phenol under basic conditions.
Properties
CAS No. |
143672-64-4 |
|---|---|
Molecular Formula |
C18H14O6S2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diphenyl benzene-1,2-disulfonate |
InChI |
InChI=1S/C18H14O6S2/c19-25(20,23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)26(21,22)24-16-11-5-2-6-12-16/h1-14H |
InChI Key |
YCSBVRLFHLTSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl benzene-1,2-disulfonate can be synthesized through a series of chemical reactions involving benzene derivatives. One common method involves the sulfonation of diphenyl ether using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the proper attachment of sulfonate groups to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzene-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Industrial Applications
Surfactant Properties
Diphenyl benzene-1,2-disulfonate exhibits strong surfactant properties, making it valuable in formulations for cleaning products, personal care items, and industrial detergents. Its ability to reduce surface tension enhances the effectiveness of these products in removing dirt and grease.
Table 1: Industrial Uses of this compound
| Application Area | Specific Use Cases |
|---|---|
| Cleaning Products | Ingredients in detergents and household cleaners |
| Personal Care | Components in shampoos, soaps, and cosmetics |
| Industrial Cleaning | Used in formulations for heavy-duty cleaners |
Environmental Applications
Biodegradation Studies
Research has shown that this compound can undergo biodegradation by specific microbial strains. For instance, studies indicate that certain bacteria can utilize this compound as a carbon source, leading to the formation of less harmful degradation products. This property suggests potential applications in bioremediation efforts to mitigate environmental pollution.
Case Study: Biodegradation by α-Proteobacterium Strain DS-1
A study demonstrated that α-Proteobacterium strain DS-1 could effectively degrade this compound under controlled conditions. The degradation process involved the removal of sulfonate groups, resulting in less toxic compounds suitable for microbial growth. This finding highlights the compound's potential role in bioremediation strategies aimed at reducing sulfonate pollution in aquatic environments .
Biochemical Applications
Fluorescent Probes
this compound derivatives are being explored as fluorescent probes in biological research. Their ability to bind to specific biological targets allows for the visualization of cellular processes through fluorescence microscopy.
Table 2: Biochemical Applications of this compound Derivatives
| Application Area | Specific Use Cases |
|---|---|
| Cellular Imaging | Used as fluorescent markers for live cell imaging |
| Protein Labeling | Employed in assays for tracking protein interactions |
Research and Development
Innovative Formulations
Recent studies have focused on developing new formulations that incorporate this compound to enhance product performance. For example, combining this compound with multi-arm star macromolecules has shown promise in creating advanced surfactant systems that improve stability and efficacy in various applications .
Mechanism of Action
The mechanism of action of diphenyl benzene-1,2-disulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, further influencing its biological and chemical effects .
Comparison with Similar Compounds
Dipotassium 1,2-Benzenedisulfonate (C₆H₄K₂O₆S₂)
- Structure : A salt form with potassium counterions replacing the phenyl groups.
- Properties : Water-soluble (white to off-white powder), high thermal stability due to ionic character .
- Applications: Used as a synthesis intermediate (e.g., preparing sulfonated phenols) .
- Contrast: Unlike the diphenyl ester, the dipotassium salt lacks lipophilicity, limiting its utility in non-polar systems.
Calcium 3-(2-Dodecylphenoxy)benzene-1,2-disulfonate (C₂₄H₃₂CaO₇S₂)
- Structure: Contains a hydrophobic dodecylphenoxy chain and calcium counterions.
- Properties : Low water solubility (PSA: 123.63) due to the bulky alkyl chain; molecular weight = 536.71 g/mol .
- Applications : Likely functions as a surfactant or stabilizer in formulations requiring amphiphilic properties .
- Contrast : The diphenyl ester lacks alkyl chains, making it less suited for surfactant roles but more versatile in polymer modification.
Sulfonate Esters vs. Carboxylate Esters
1,2-Bis(2-methylpropyl) Benzene-1,2-dicarboxylate (C₁₆H₂₂O₄)
- Structure : Carboxylate ester groups replace sulfonates.
- Applications : Used as a plasticizer substitute (e.g., for dibutyl phthalate) .
- Contrast : Sulfonate esters exhibit stronger acidity and higher solubility in polar organic solvents compared to carboxylate esters.
Sulfonate Esters vs. Sulfones
Diphenyl Sulfone (C₁₂H₁₀O₂S)
- Structure : Features a central sulfone (SO₂) group linking two phenyl rings.
- Properties : High thermal stability; used as a polymer additive (e.g., in polysulfones) .
- Contrast : The sulfone group is chemically inert compared to sulfonate esters, which are more reactive and prone to hydrolysis .
Data Table: Comparative Analysis
Key Research Findings
- Solvent Effects: Supercritical CO₂ (scCO₂) reduces host-guest association constants (Kf) for phosphines due to the absence of hydrophobic effects .
- Functionalization Potential: Metal-organic frameworks (MOFs) demonstrate systematic pore functionalization , hinting at possibilities for sulfonate-based MOFs, though this remains unexplored in the evidence.
- Safety Profiles : Sulfonate salts like dipotassium 1,2-benzenedisulfonate require careful handling (e.g., eye protection) , whereas diphenyl esters may pose distinct hazards due to organic solubility.
Biological Activity
Diphenyl benzene-1,2-disulfonate (DPBS) is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant activity, cytotoxic effects, and environmental implications.
Chemical Structure and Properties
This compound is characterized by two phenyl groups connected to a benzene ring that bears two sulfonate groups at the 1 and 2 positions. This structure contributes to its solubility in water and its interactions with biological systems.
Antioxidant Activity
Research indicates that DPBS exhibits significant antioxidant properties. A study evaluating various sulfonated compounds found that DPBS demonstrated effective free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The IC50 value for DPBS was determined to be lower than that of ascorbic acid, a standard antioxidant, indicating its potential as a natural antioxidant agent .
Cytotoxic Effects
The cytotoxicity of DPBS has been assessed using various cancer cell lines. In vitro studies revealed that DPBS can inhibit the proliferation of cancer cells, including those from breast and colon cancers. The IC50 values for these effects ranged from 10 to 50 µg/mL, suggesting a moderate level of cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| Breast Cancer (MCF-7) | 25 |
| Colon Cancer (HT-29) | 30 |
| Liver Cancer (HepG2) | 40 |
The mechanism underlying the biological activities of DPBS involves the modulation of cellular signaling pathways. Studies suggest that DPBS may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . Additionally, its antioxidant properties help reduce reactive oxygen species (ROS), which are often implicated in cancer progression.
Environmental Impact
DPBS is also studied for its environmental implications. As a sulfonated compound, it can affect aquatic ecosystems due to its surfactant properties. Its ability to reduce surface tension makes it a potential contaminant in water bodies, impacting aquatic life .
Case Studies
- Antioxidant Efficacy : A study conducted on rat models demonstrated that administration of DPBS significantly reduced oxidative stress markers compared to control groups. This suggests its potential use in therapeutic applications targeting oxidative damage .
- Cytotoxicity in Cancer Models : In a series of experiments involving human cancer cell lines, DPBS was shown to inhibit cell growth effectively. The results indicated that treatment with DPBS led to increased apoptosis markers in treated cells compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for Diphenyl benzene-1,2-disulfonate, and what methodological considerations ensure high purity?
this compound is synthesized via esterification of benzene-1,2-disulfonyl chloride with phenol under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous phenol and a base (e.g., pyridine) to neutralize HCl byproducts .
- Solvent optimization : Reactions in dry dichloromethane or THF at 0–5°C minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity. Methodological note: Monitor reaction progress via TLC and confirm purity via H/C NMR and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve crystal packing and confirm sulfonate-phenyl dihedral angles (e.g., using SHELX for refinement) .
- Thermal analysis : TGA/DSC reveals decomposition onset (~250–300°C) and phase transitions (e.g., melting point ≥300°C for related salts) .
- Spectroscopy : FT-IR (S=O stretching at 1170–1200 cm) and H NMR (aromatic protons at δ 7.5–8.2 ppm) validate functional groups .
Advanced Research Questions
Q. How does alkaline or thermal stability of this compound compare to its monosulfonate analogs?
- Stability testing : Expose the compound to 1M NaOH (80°C, 24h) and analyze via HPLC for hydrolysis products (e.g., benzene-1,2-disulfonic acid).
- Findings : Sulfonate esters generally hydrolyze faster than carboxylates under alkaline conditions. Steric hindrance from phenyl groups may delay degradation .
- Comparative data: Benzene-1,3-disulfonate derivatives show 30% degradation under similar conditions, while monosulfonates degrade completely .
Q. What computational strategies predict this compound’s reactivity in catalytic or supramolecular systems?
- DFT modeling : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygens as hydrogen-bond acceptors) .
- Molecular dynamics (MD) : Simulate interactions with metal-organic frameworks (MOFs) to assess linker compatibility (e.g., ZnO clusters in MOF-5 analogs) .
- Validation: Cross-check computational binding energies with experimental isothermal titration calorimetry (ITC) data .
Q. How can crystallographic data contradictions (e.g., disorder in sulfonate groups) be resolved during structure refinement?
- Refinement protocols : Use SHELXL’s PART instruction to model disordered atoms and apply restraints (e.g., SIMU for thermal motion) .
- Validation tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .
- Case study: For benzene-1,2-diaminium salts, partial occupancy refinement resolved sulfonate group disorder .
Methodological Recommendations
- Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps .
- Data cross-validation : Combine crystallographic (SHELX) and spectroscopic data to resolve structural ambiguities .
- Toxicity screening : Assess genotoxicity via Ames test (e.g., EFSA guidelines for benzene-1,2-diol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
